molecular formula C35H72Br2N2 B15347486 Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide CAS No. 66827-14-3

Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Cat. No.: B15347486
CAS No.: 66827-14-3
M. Wt: 680.8 g/mol
InChI Key: YJTPVDBFPNMAMJ-UHFFFAOYSA-L
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Description

Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by a pentamethylene (five-carbon) chain bridging two dimethylammonium groups. Each ammonium center is further substituted with a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain, imparting significant steric bulk and lipophilicity. The molecular formula is inferred as C₃₃H₆₄N₂Br₂, with a molecular weight of approximately 690.76 g/mol (based on structural analogs).

Properties

CAS No.

66827-14-3

Molecular Formula

C35H72Br2N2

Molecular Weight

680.8 g/mol

IUPAC Name

5-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]pentyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C35H72N2.2BrH/c1-28-18-16-24-34(5,6)32(28)22-20-30(3)36(9,10)26-14-13-15-27-37(11,12)31(4)21-23-33-29(2)19-17-25-35(33,7)8;;/h28-33H,13-27H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

YJTPVDBFPNMAMJ-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Bridge Length Cyclohexyl Substituent Key Properties
Target : Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) C₃₃H₆₄N₂Br₂ (inferred) Pentamethylene 2,2,6-Trimethylcyclohexyl High lipophilicity; steric hindrance likely limits membrane permeability.
Analog 1 : Trimethylene variant (CID 48076) C₃₃H₆₈N₂Br₂ Trimethylene 2,2,6-Trimethylcyclohexyl Smaller collision cross-section (CCS: 228–240 Ų for adducts); higher symmetry.
Analog 2 : Hexamethylene variant (CAS 72017-47-1) C₃₆H₇₀Br₂N₂·xH₂O Hexamethylene 2,6,6-Trimethylcyclohexenyl Hydrate form enhances solubility; unsaturated cyclohexenyl increases reactivity.
Analog 3 : Pentamethylenebis(trimethylammonium) dibromide C₁₁H₂₈N₂Br₂ Pentamethylene None Simple surfactant; high water solubility; common antimicrobial agent.

Structural Differences and Implications

In contrast, the trimethylene bridge in Analog 1 reduces conformational freedom, as evidenced by its lower predicted collision cross-section (CCS = 228.4 Ų for [M+H]+ adducts) . The hexamethylene bridge in Analog 2 further increases chain flexibility, likely enhancing membrane penetration in biological systems .

Substituent Effects: The 2,2,6-trimethylcyclohexyl group in the target and Analog 1 contributes to high lipophilicity (logP > 6 estimated), favoring nonpolar environments. Analog 2’s cyclohexenyl group introduces unsaturation, lowering steric hindrance but increasing susceptibility to oxidation . Analog 3 lacks bulky substituents, resulting in rapid diffusion in aqueous media .

Hydration and Solubility :

  • Analog 2 is supplied as a hydrate (97% purity), suggesting moderate water solubility, while the target and Analog 1 are likely sparingly soluble due to their hydrophobic substituents .

Notes on Data Limitations

  • The target compound’s exact molecular weight, CCS, and solubility data are unavailable in the provided evidence; comparisons rely on structural inferences.
  • Further experimental studies (e.g., toxicity assays, solubility tests) are required to validate hypothesized applications.

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